molecular formula C7H5ClINO2 B14771065 4-Amino-5-chloro-2-iodobenzoic acid

4-Amino-5-chloro-2-iodobenzoic acid

Cat. No.: B14771065
M. Wt: 297.48 g/mol
InChI Key: RSQZVCHXJGUMJT-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2-iodobenzoic acid is an organic compound with the molecular formula C7H5ClINO2 It is a derivative of benzoic acid, featuring an amino group, a chlorine atom, and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-2-iodobenzoic acid typically involves multiple steps. One common method starts with the iodination of methyl anthranilate, followed by a Sandmeyer reaction to introduce the chlorine atom. The final product is obtained through hydrolysis and purification steps .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-2-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

4-Amino-5-chloro-2-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The amino, chlorine, and iodine groups can interact with various enzymes and receptors, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-5-chloro-2-iodobenzoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the amino group in addition to the chlorine and iodine atoms.

Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

4-amino-5-chloro-2-iodobenzoic acid

InChI

InChI=1S/C7H5ClINO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12)

InChI Key

RSQZVCHXJGUMJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)I)C(=O)O

Origin of Product

United States

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